molecular formula C14H17N3 B2830960 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2176069-12-6

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2830960
CAS No.: 2176069-12-6
M. Wt: 227.311
InChI Key: LRLVDZDYIIMOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” is a compound with the empirical formula C6H9ClN2O2 and a molecular weight of 176.60 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for “2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” is CN1C=NC=C1CC(O)=O.Cl . The InChI is 1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H .


Physical and Chemical Properties Analysis

“2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” has a melting point of 207-208 °C . It is soluble in DMSO at 125 mg/mL (707.81 mM) . The compound is a solid and its color ranges from white to off-white .

Scientific Research Applications

Pharmacological Applications

Research on similar compounds has explored their potential as benzodiazepine receptor ligands , highlighting the impact of structural modifications on receptor affinity and activity. Such studies have led to the identification of derivatives with significant binding affinity and in vivo activity, contributing to the development of therapeutic candidates for conditions like senile dementia (Takada et al., 1996).

Neurochemical Research

Compounds structurally related to "2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline" have been evaluated for their alpha-adrenoceptor affinity , which is crucial for understanding their potential neurochemical implications. This research has identified selective alpha 2-adrenoceptor ligands, offering insights into receptor subtypes and their pharmacological targeting (Clark et al., 1990).

Synthetic Chemistry

The compound is relevant in synthetic chemistry, particularly in the solid-phase synthesis of tetrahydroisoquinolines and related structures. These methodologies facilitate the development of diverse chemical libraries for pharmaceutical research and other applications (Hutchins & Chapman, 1996).

Luminescence Research

Investigations into Pb(II) complexes with related compounds have demonstrated unique coordination properties leading to single-component white light luminescence. This research has implications for materials science, highlighting potential applications in lighting and display technologies (Chen et al., 2015).

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

2-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLVDZDYIIMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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